7-Hydroxycannabidiol

Descripción general

Descripción

7-Hydroxycannabidiol is a primary metabolite of cannabidiol, generated in the body from cannabidiol by the action of the enzyme CYP2C19 . It is known for its non-psychoactive properties and has been found to possess similar anticonvulsant effects to cannabidiol itself . Additionally, it is known to counter the psychoactive effects of tetrahydrocannabinol if present simultaneously .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycannabidiol involves multiple steps. One notable method is an 8-step synthesis starting from commercially available cannabidiol. This process includes a Piers–Rubinsztajn reaction, which enables mild deprotection and a concise synthesis of this compound . The overall yield of this synthesis is approximately 31% .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of this compound is highly desirable for enabling future clinical trials . The development of robust synthetic routes is critical for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxycannabidiol undergoes various chemical reactions, including oxidation and deprotection reactions. The directed oxidation of cannabinoids to obtain hydroxy-derivatives is a reported strategy, often involving the use of selenium dioxide as an oxidizing agent .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which is obtained through the oxidation and deprotection of cannabidiol .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Inhibition of Nicotine Metabolism

Recent studies have demonstrated that 7-OH-CBD significantly inhibits the metabolism of nicotine. This inhibition occurs through interactions with cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6, which are crucial in the metabolic pathways of nicotine. The IC50 values for 7-OH-CBD indicate its potency in inhibiting the conversion of nicotine to cotinine and nornicotine:

| Substance | Enzyme | IC50 (μM) |

|---|---|---|

| 7-OH-CBD | CYP2A6 | 0.45 ± 0.18 |

| CYP2B6 | 1.2 ± 0.44 |

These findings suggest that cannabinoids may play a role in tobacco addiction and cessation strategies by modulating nicotine metabolism .

2. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

7-OH-CBD has been investigated for its potential therapeutic effects on non-alcoholic fatty liver disease, a condition characterized by fat accumulation in the liver not due to alcohol consumption. The compound has shown promise in lowering triglyceride levels, which is critical for managing NAFLD. The following table summarizes its efficacy based on preclinical studies:

| Parameter | Effect |

|---|---|

| Triglyceride Levels | Decreased |

| Liver Inflammation | Reduced |

| Hepatic Insulin Resistance | Improved |

The mechanism appears to involve modulation of lipid metabolism and reduction of hepatic steatosis, which could provide a novel approach to treating this prevalent condition .

Pharmacokinetics

Understanding the pharmacokinetics of 7-OH-CBD is essential for evaluating its clinical applications. A recent study highlighted variability in plasma concentrations influenced by factors such as sex and body mass index:

| Factor | Influence on AUC |

|---|---|

| Sex | Higher in females |

| Body Mass Index (BMI) | Correlated with AUC |

In females, a significant linear relationship was observed between body weight and the area under the curve (AUC) for 7-OH-CBD, indicating that dosing considerations may need to be adjusted based on these demographic factors .

Case Studies

Case Study: Nicotine Dependence

A clinical trial investigated the effects of CBD and its metabolite 7-OH-CBD on nicotine dependence among smokers. Participants using a CBD inhaler reported a reduction in cigarette consumption by up to 40%. This suggests that cannabinoids could serve as adjunct therapies in smoking cessation programs .

Case Study: NAFLD Management

In preclinical settings, animal models treated with 7-OH-CBD exhibited significant improvements in liver function markers and reduced fat deposits within hepatic tissues. These findings support further exploration into human clinical trials to validate these effects and establish effective dosing regimens .

Mecanismo De Acción

7-Hydroxycannabidiol exerts its effects primarily through its interaction with the endocannabinoid system. It acts as a non-competitive negative allosteric modulator of the Cannabinoid receptor type 1 . This modulation helps counter the psychoactive effects of tetrahydrocannabinol and contributes to its anticonvulsant and anti-inflammatory properties .

Comparación Con Compuestos Similares

Cannabidiol: The precursor of 7-Hydroxycannabidiol, known for its non-psychoactive properties and therapeutic potential.

Tetrahydrocannabinol: A psychoactive compound found in cannabis, which this compound can counteract.

Cannabidiolic acid: Another cannabinoid with therapeutic potential.

Uniqueness: this compound is unique due to its specific interaction with the Cannabinoid receptor type 1 and its ability to counteract the psychoactive effects of tetrahydrocannabinol . Its non-psychoactive nature and diverse therapeutic potential make it a compound of significant interest in scientific research and medicine .

Actividad Biológica

7-Hydroxycannabidiol (7-OH-CBD) is a significant metabolite of cannabidiol (CBD), exhibiting various biological activities that are garnering attention in pharmacological research. This article explores the biological activity of 7-OH-CBD, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of this compound

7-OH-CBD is formed through the metabolic conversion of CBD, primarily mediated by cytochrome P450 enzymes such as CYP2C19 and CYP2C9. This metabolite retains many pharmacological properties similar to CBD, including anti-inflammatory and neuroprotective effects .

-

Enzyme Inhibition :

- Cytochrome P450 Inhibition : 7-OH-CBD has been shown to inhibit several cytochrome P450 enzymes involved in drug metabolism. Notably, it affects nicotine metabolism by inhibiting CYP2A6 and CYP2B6, which are critical for converting nicotine to cotinine and other metabolites. The IC50 values for 7-OH-CBD's inhibition of these enzymes were found to be significant, with values ranging from 0.16 to 1.2 μM .

Enzyme Substrate IC50 (μM) CYP2A6 Cotinine 0.45 ± 0.18 CYP2A6 Nornicotine 0.16 ± 0.08 CYP2B6 Cotinine 1.2 ± 0.44 CYP2B6 Nornicotine 0.11 ± 0.030 - Anti-Inflammatory Effects :

- Neuroprotective Properties :

Pharmacokinetics

The pharmacokinetic profile of 7-OH-CBD indicates that it is readily absorbed and metabolized in humans, with its concentrations often exceeding those of the parent compound CBD in some contexts . A study reported serum concentrations of 7-OH-CBD ranging from 11.2 to 80.7 ng/ml among patients receiving CBD treatment .

Case Studies and Clinical Research

- Nicotine Metabolism Study : A critical study assessed the role of CBD and its metabolites in nicotine metabolism, demonstrating that both CBD and 7-OH-CBD significantly inhibited the formation of cotinine from nicotine, suggesting a potential for these compounds in smoking cessation therapies .

- Clinical Application : In a clinical setting involving patients stabilized on CBD treatment, variations in serum concentrations of both CBD and its metabolite were documented, highlighting the importance of understanding individual pharmacokinetic responses for therapeutic efficacy .

Future Directions

Research into the biological activity of 7-OH-CBD is ongoing, with potential implications for various therapeutic areas including:

- Chronic Pain Management : Due to its anti-inflammatory properties.

- Neurological Disorders : As a neuroprotective agent.

- Smoking Cessation : Leveraging its effects on nicotine metabolism.

Propiedades

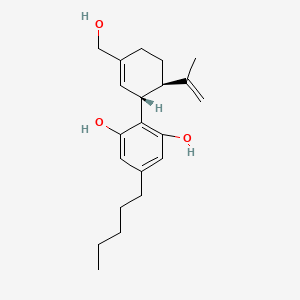

IUPAC Name |

2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELUXPWDPVXUEI-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336767 | |

| Record name | 7-Hydroxycannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-17-2, 1101886-10-5 | |

| Record name | 7-Hydroxycannabidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxycannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.